

The Aminoindan Scaffold: A Comprehensive Pharmacological Guide

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Compound of Interest		
Compound Name:	2-Aminoindan hydrochloride	
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Introduction

The aminoindan scaffold, a rigid analog of phenethylamine, represents a privileged structure in medicinal chemistry, particularly for targeting the central nervous system. Its constrained conformation provides a unique framework for designing selective ligands for a variety of biological targets. This technical guide offers an in-depth exploration of the pharmacology of aminoindan derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to support ongoing research and drug development efforts.

Pharmacological Profile of Aminoindan Derivatives

Aminoindan derivatives exhibit a wide range of pharmacological activities, primarily centered on the modulation of monoaminergic systems. Their effects are largely dictated by the substitution patterns on the indan ring and the amine group.

Monoamine Transporter Interactions

A primary mechanism of action for many aminoindan derivatives is their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can act as either uptake inhibitors or releasing agents, with varying degrees of potency and selectivity.



Table 1: Binding Affinities of Aminoindan Derivatives at Monoamine Transporters

Compound	DAT (Ki, nM)	NET (Ki, nM)	SERT (Ki, nM)	Reference
2-Aminoindan (2- Al)	439	86	>10,000	[1]
5,6- Methylenedioxy- 2-aminoindan (MDAI)	1334	117	114	[1]
5-Methoxy-6- methyl-2- aminoindan (MMAI)	>10,000	3101	31	[1]
5-Methoxy-2- aminoindan (5- MeO-AI)	2646	861	134	[1]

Table 2: Potency of Aminoindan Derivatives as Monoamine Releasers



Compound	DAT (EC50, nM)	NET (EC50, nM)	SERT (EC50, nM)	Reference
2-Aminoindan (2- Al)	439	86	>10,000	[1]
5,6- Methylenedioxy- 2-aminoindan (MDAI)	1334	117	114	[1]
5-Methoxy-6- methyl-2- aminoindan (MMAI)	>10,000	3101	31	[1]
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Receptor Binding Affinities

Beyond transporters, aminoindan derivatives interact with various G protein-coupled receptors (GPCRs), contributing to their complex pharmacological profiles.

Table 3: Receptor Binding Affinities of Select Aminoindan Derivatives

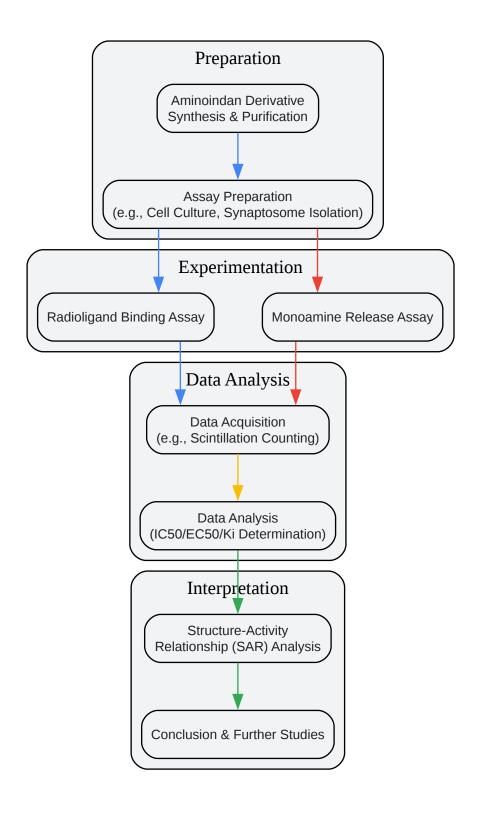


Compound	Receptor	Ki (nM)	Reference
2-Aminoindan (2-AI)	α2A-adrenergic	134	[2]
α2B-adrenergic	211	[2]	
α2C-adrenergic	41	[2]	_
5-Methoxy-6-methyl- 2-aminoindan (MMAI)	5-HT2B	Moderate Affinity	[2]
5-Methoxy-2- aminoindan (5-MeO- AI)	5-HT2B	Moderate Affinity	[2]
Rasagiline	МАО-В	Irreversible Inhibitor	[3]

Key Signaling Pathways

Understanding the downstream signaling cascades initiated by the interaction of aminoindan derivatives with their targets is crucial for elucidating their mechanisms of action.





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General experimental workflow for in vitro characterization.

α2-Adrenergic Receptor Signaling



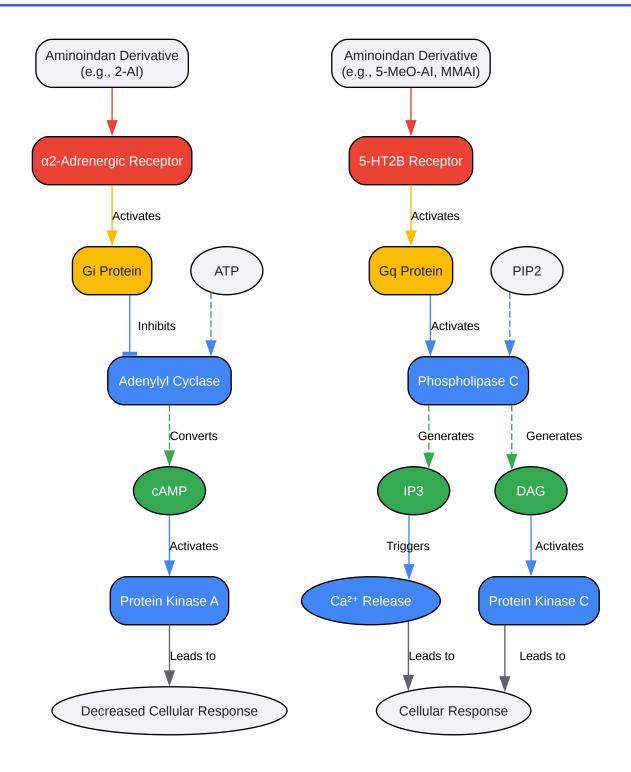




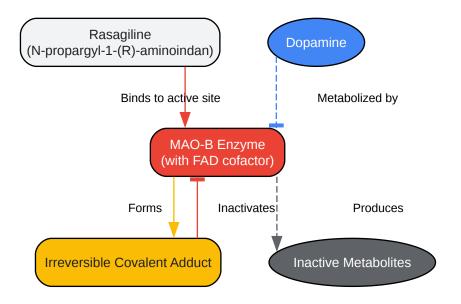
Several aminoindan derivatives, notably 2-AI, exhibit high affinity for $\alpha 2$ -adrenergic receptors. [2] These receptors are Gi-coupled GPCRs, and their activation leads to the inhibition of

adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.









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